molecular formula C22H19N5O2 B2631509 N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 2034209-35-1

N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B2631509
CAS No.: 2034209-35-1
M. Wt: 385.427
InChI Key: FZMCLZDUCOGTBB-UHFFFAOYSA-N
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Description

“N-([2,3’-bipyridin]-5-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide” is a complex organic compound that features a bipyridine moiety and a quinazolinone structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-([2,3’-bipyridin]-5-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the bipyridine moiety: This can be achieved through a coupling reaction of pyridine derivatives.

    Synthesis of the quinazolinone core: This often involves the cyclization of anthranilic acid derivatives with amides or nitriles.

    Linking the two moieties: This step might involve amide bond formation using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This often includes:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions.

    Purification processes: Employing techniques like crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-([2,3’-bipyridin]-5-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide” can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-([2,3’-bipyridin]-5-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide” would depend on its specific biological target. Generally, compounds with bipyridine and quinazolinone structures can interact with:

    Enzymes: Inhibiting or activating enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalating into nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-([2,2’-bipyridin]-5-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
  • N-([2,3’-bipyridin]-6-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Uniqueness

“N-([2,3’-bipyridin]-5-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide” is unique due to its specific substitution pattern on the bipyridine and quinazolinone rings, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

3-(4-oxoquinazolin-3-yl)-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2/c28-21(9-11-27-15-26-20-6-2-1-5-18(20)22(27)29)25-13-16-7-8-19(24-12-16)17-4-3-10-23-14-17/h1-8,10,12,14-15H,9,11,13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMCLZDUCOGTBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=CN=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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